(1H-Indol-3-yl)methanamine
Overview
Description
Synthesis Analysis
The synthesis of 3-indolyl-methanamines has been achieved through various innovative methods. A notable approach involves the treatment of indoles with aldehydes and nitrobenzenes using indium in aqueous HCl at room temperature, yielding products in excellent yields (91–98%) within 30–45 minutes without forming bisindolyl methanes under the reaction conditions (Das et al., 2013). Another synthesis route reported involves the refluxing of benzotriazole with different substituted aldehydes and ammonium chloride in ethanol, leading to the creation of 1-(1H-benzotriazol-1-yl)-1-substituted phenyl methanamines with variable antimicrobial activities (Visagaperumal et al., 2010).
Molecular Structure Analysis
The molecular structure of (1H-Indol-3-yl)methanamine derivatives has been elucidated through various spectroscopic techniques, including IR, 1H NMR, and mass spectrometry. For example, new (2,3-dihydro-1H-indol-5-ylmethyl)amine compounds synthesized from 2-((1-acetylindolin-5-yl)methyl)isoindoline-1,3-dione have been structurally characterized, demonstrating the compound's potential as an intermediate for various pharmacologically interesting disubstituted 1-(indolin-5-yl)methanamines (Ogurtsov & Rakitin, 2021).
Chemical Reactions and Properties
3-Indolyl-methanamines participate in diverse chemical reactions, facilitating the synthesis of a wide range of chemical entities. Noteworthy is the catalyzed asymmetric Friedel-Crafts reaction of indoles with imines, producing chiral 2-indolyl methanamine derivatives in good yields with excellent enantioselectivities. This method showcases the flexibility of 3-indolyl-methanamines in synthesizing structurally complex and stereochemically rich compounds (Sun et al., 2022).
Physical Properties Analysis
The physical properties of (1H-Indol-3-yl)methanamine derivatives, such as solubility, melting points, and crystalline structure, can be significantly influenced by the nature of the substituents on the indole and methanamine moieties. While specific studies on these properties are scarce, general trends can be inferred from related compounds, indicating the impact of molecular modifications on the compound's physical characteristics.
Chemical Properties Analysis
Chemical properties, including acidity/basicity, reactivity towards electrophiles and nucleophiles, and the potential for further functionalization, are key aspects of (1H-Indol-3-yl)methanamine chemistry. The indole moiety's inherent nucleophilicity and the methanamine's basicity contribute to the compound's versatility in chemical syntheses. For instance, the enantioselective synthesis of 2-indolyl methanamine derivatives via disulfonimide-catalyzed Friedel-Crafts C2-alkylation exemplifies the manipulation of these chemical properties for the creation of stereochemically complex molecules (Sun et al., 2022).
Scientific Research Applications
Indole derivatives possess various biological activities, such as antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . These activities have created interest among researchers to synthesize a variety of indole derivatives .
For example, compounds (S)-N-(1-(benzo[d]thiazol-2-ylamino)-3-(1H-indol-2-yl)-1-oxopropan-2-yl)-N-(4-nitrophenylsulfonyl)benzamide (42) and (S)-N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamide (43) showed anti-inflammatory and analgesic activities along with ulcerogenic index (0.82 and 0.89) compared with indomethacin and celecoxib .
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Antiviral Activity
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Anti-Inflammatory Activity
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Antibacterial and Antifungal Activity
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Antitubercular Activity
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Anticancer Activity
- Indole derivatives have been found to possess anticancer activity . For example, N-arylsulfonyl-3-acetylindole derivatives were evaluated as anti-HIV-1 inhibitors . Compounds 1-(4-methyl-1-(phenylsulfonyl)-1H-indol-3-yl)ethanone and 1-(1-(4-ethylphenylsulfonyl)-4-methyl-1H-indol-3-yl)ethanone were the most effective against anti-HIV-1 activity .
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Neurological Activity
Safety And Hazards
- Toxicity : Tryptamine is classified as Acute Tox. 3 (Oral) , meaning it can cause harm if ingested.
- Handling Precautions : Avoid skin contact, inhalation, and ingestion. Use appropriate protective equipment.
- Storage : Store tryptamine in a cool, dry place away from direct sunlight.
Future Directions
Research on tryptamine continues to explore its pharmacological properties, potential therapeutic applications, and interactions with neural receptors. Investigating its role in mental health and neurological disorders remains an exciting avenue for future studies.
Please note that this analysis is based on available information, and further research may yield additional insights. Always consult reliable scientific sources for the most up-to-date details on any compound.
properties
IUPAC Name |
1H-indol-3-ylmethanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10N2/c10-5-7-6-11-9-4-2-1-3-8(7)9/h1-4,6,11H,5,10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JXYGLMATGAAIBU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40332897 | |
Record name | (1H-Indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
146.19 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Indole-3-methanamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Product Name |
(1H-Indol-3-yl)methanamine | |
CAS RN |
22259-53-6 | |
Record name | Indole-3-methanamine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=22259-53-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1H-Indol-3-ylmethanamine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022259536 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | (1H-Indol-3-yl)methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40332897 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1H-indol-3-ylmethanamine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1H-INDOL-3-YLMETHANAMINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/E4P3UW7XBF | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Record name | Indole-3-methanamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
104 - 107 °C | |
Record name | Indole-3-methanamine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0029740 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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